molecular formula C7H14ClN3 B12231127 1-methyl-N-propylpyrazol-4-amine;hydrochloride

1-methyl-N-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12231127
M. Wt: 175.66 g/mol
InChI Key: HFMCALYCPPPZDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-N-propylpyrazol-4-amine;hydrochloride can be synthesized through several methods. One common method involves the reaction of pyrazole with methylamine and propylamine under controlled conditions . Another method includes the reaction of pyrazole with methyl isocyanate and propylamine . These reactions typically require a catalyst and are carried out under mild conditions to ensure high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reactions are conducted in reactors with precise temperature and pressure control to optimize yield and purity . Post-reaction, the product is purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-N-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-propylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

1-methyl-N-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-3-4-8-7-5-9-10(2)6-7;/h5-6,8H,3-4H2,1-2H3;1H

InChI Key

HFMCALYCPPPZDO-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1)C.Cl

Origin of Product

United States

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